molecular formula C13H10N4O4 B3832194 3-nitro-N-[(E)-(2-nitrophenyl)methylideneamino]aniline

3-nitro-N-[(E)-(2-nitrophenyl)methylideneamino]aniline

Cat. No.: B3832194
M. Wt: 286.24 g/mol
InChI Key: HUVPCAOFKTUPTB-NTEUORMPSA-N
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Description

3-nitro-N-[(E)-(2-nitrophenyl)methylideneamino]aniline is an organic compound with the molecular formula C₁₃H₉N₃O₄. It is a member of the Schiff base family, which are compounds typically formed by the condensation of primary amines with carbonyl compounds. This compound is characterized by the presence of nitro groups and an imine linkage, making it a versatile intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-N-[(E)-(2-nitrophenyl)methylideneamino]aniline typically involves the condensation reaction between 3-nitroaniline and 2-nitrobenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the imine linkage, resulting in the desired Schiff base compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves similar condensation reactions on a larger scale. Industrial synthesis may employ continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process.

Chemical Reactions Analysis

Types of Reactions

3-nitro-N-[(E)-(2-nitrophenyl)methylideneamino]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride, hydrochloric acid.

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Substitution: Nitric acid, sulfuric acid, halogens (e.g., chlorine, bromine).

Major Products Formed

    Reduction: Formation of corresponding amines.

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Substitution: Formation of substituted aromatic compounds.

Mechanism of Action

The mechanism of action of 3-nitro-N-[(E)-(2-nitrophenyl)methylideneamino]aniline involves its interaction with molecular targets through its nitro and imine functional groups. The nitro groups can undergo reduction to form reactive intermediates, which can interact with biological molecules, leading to various biological effects. The imine linkage allows the compound to act as a ligand, forming coordination complexes with metal ions, which can influence its reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-nitro-N-[(E)-(4-nitrophenyl)methylideneamino]aniline
  • 4-chloro-N-[(E)-(2-nitrophenyl)methylideneamino]aniline
  • 2-nitro-N-[(E)-(3-nitrophenyl)methylideneamino]aniline

Uniqueness

3-nitro-N-[(E)-(2-nitrophenyl)methylideneamino]aniline is unique due to its specific arrangement of nitro groups and the imine linkage, which confer distinct chemical reactivity and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns in reduction and substitution reactions, as well as varying biological activities .

Properties

IUPAC Name

3-nitro-N-[(E)-(2-nitrophenyl)methylideneamino]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O4/c18-16(19)12-6-3-5-11(8-12)15-14-9-10-4-1-2-7-13(10)17(20)21/h1-9,15H/b14-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUVPCAOFKTUPTB-NTEUORMPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NNC2=CC(=CC=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC2=CC(=CC=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 3
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